molecular formula C20H23NO6 B3457246 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester CAS No. 307525-92-4

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester

Cat. No.: B3457246
CAS No.: 307525-92-4
M. Wt: 373.4 g/mol
InChI Key: XXTGSLWRMRGBJS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a carboxylic acid ethyl ester group at the 4-position. Attached to the nitrogen is a 2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl moiety. The benzopyran component is a coumarin derivative with a methyl group at position 4 and a ketone at position 2.

Properties

IUPAC Name

ethyl 1-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)12-26-15-4-5-16-13(2)10-19(23)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTGSLWRMRGBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129021
Record name Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307525-92-4
Record name Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307525-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzopyran Moiety: The benzopyran moiety can be introduced through condensation reactions with suitable benzopyran derivatives.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural features and pharmacological activities of the target compound and its analogs:

Compound Name (IUPAC or Common) Structural Features Pharmacological Activity References
Target Compound 4-Piperidinecarboxylic acid ethyl ester; 2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl group Hypothesized coronary vasodilator (structural similarity to Chromonar®)
Carbocromen (Chromonar®) Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate Coronary vasodilator, antianginal
Cloricromen (AD6) Ethyl 2-[8-chloro-3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate Antithrombotic, coronary vasodilator
Diphenoxylate Hydrochloride Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate Antidiarrheal (opioid receptor agonist)
Pethidine Hydrochloride 1-Methyl-4-phenyl-4-carbethoxypiperidine hydrochloride Analgesic (μ-opioid receptor agonist)

Key Structural Differences and Implications

  • Substituents on Benzopyran Ring: The target compound lacks the 8-chloro substitution present in cloricromen, which is critical for antithrombotic activity . This group enhances adrenergic activity and bioavailability in carbocromen .
  • Piperidine Substitutions: Compared to diphenoxylate and pethidine, the target compound’s piperidine lacks bulky aromatic groups (e.g., diphenylpropyl in diphenoxylate or phenyl in pethidine), which are essential for opioid receptor binding .

Pharmacokinetic and Functional Insights

  • Vasodilatory Potential: The benzopyran-oxy-acetyl moiety in the target compound is structurally analogous to carbocromen, a known coronary vasodilator. However, the absence of the diethylaminoethyl group may reduce its potency or duration of action due to decreased membrane permeability .
  • Metabolic Stability : The ethyl ester group in the target compound and its analogs (e.g., carbocromen) is prone to hydrolysis, but the benzopyran ring may slow degradation compared to simpler esters like those in pethidine .

Future Research Directions

  • Comparative Efficacy Studies : Direct comparison with carbocromen in coronary vasodilation assays.
  • Receptor Profiling: Binding studies to confirm interactions with adenosine receptors or calcium channels.
  • Toxicity Assessment : Evaluation of hepatotoxicity risks due to ester hydrolysis byproducts.

Biological Activity

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester is a complex organic compound that combines a piperidine ring with a benzopyran moiety. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The presence of the benzopyran structure is often linked to various pharmacological effects, including anti-inflammatory and antioxidant properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C19H21NO5. Its structure can be broken down into two main functional groups:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzopyran Moiety : A fused benzene and pyran ring that is often associated with various biological activities.

The unique combination of these structures may enhance the compound's biological activity compared to similar compounds lacking either moiety.

Antioxidant Activity

Research indicates that compounds containing benzopyran structures exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that derivatives of benzopyran are effective in protecting cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Potential

The anti-inflammatory effects of benzopyran derivatives have been documented extensively. The compound's ability to inhibit pro-inflammatory cytokines and enzymes makes it a candidate for treating inflammatory diseases. For instance, studies have demonstrated that related compounds can significantly reduce inflammation in animal models.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant properties of similar benzopyran derivatives, researchers found that these compounds significantly reduced lipid peroxidation in vitro. The study concluded that the presence of the benzopyran moiety was crucial for enhancing antioxidant activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of piperidine derivatives demonstrated that compounds similar to 4-Piperidinecarboxylic acid exhibited a marked decrease in inflammatory markers in both in vitro and in vivo models. This highlights the therapeutic potential of such compounds in managing conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like 4-Piperidinecarboxylic acid. The following table summarizes key findings related to SAR for this class of compounds:

CompoundStructural FeaturesBiological Activity
Compound ABenzopyran core with hydroxyl groupsStrong antioxidant activity
Compound BPiperidine ring with electron-withdrawing groupsEnhanced anti-inflammatory effects
Compound CAlkyl substitutions on benzopyranImproved solubility and bioavailability

These findings suggest that modifications to either the piperidine or benzopyran components can significantly influence the biological efficacy of the compound.

Q & A

Q. Basic

  • Solubility : Ethyl esters exhibit higher lipophilicity (logP ∼2.5) than methyl analogs, reducing aqueous solubility but enhancing membrane permeability ().
  • Metabolism : Ethyl esters are more resistant to esterase hydrolysis compared to methyl derivatives, prolonging half-life in vivo ().
  • Experimental validation : Perform shake-flask assays (water/octanol) for logP and stability studies in plasma ().

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Q. Advanced

  • Core modifications : Replace the benzopyran moiety with coumarin or quinolinone to assess π-π stacking interactions ().
  • Ester bioisosteres : Substitute ethyl ester with amides or carbamates to modulate metabolic stability ().
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzopyran ring to enhance target binding ().
  • In vitro screening : Prioritize analogs with IC₅₀ < 10 µM in enzyme inhibition assays (e.g., kinase targets) ().

How can conflicting bioactivity data between structurally similar esters be resolved?

Q. Advanced

  • Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) ().
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid) that may contribute to observed discrepancies ().
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to confirm binding modes ().

What computational methods predict biological targets and off-target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to prioritize kinase or GPCR targets ().
  • Pharmacophore modeling : Align with known AMPK activators or PDE inhibitors ().
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles ().

What safety precautions are critical during handling and storage?

Q. Basic

  • Storage : -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis ().
  • PPE : Gloves and goggles mandatory; avoid inhalation (no acute toxicity data available) ().
  • Waste disposal : Neutralize with dilute NaOH before incineration ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester

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